molecular formula C13H15BF4O3 B2783564 2-[2-Fluoro-6-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246728-28-7

2-[2-Fluoro-6-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2783564
CAS No.: 2246728-28-7
M. Wt: 306.06
InChI Key: ZENZHWWXEZESBF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[2-fluoro-6-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BF4O3/c1-11(2)12(3,4)21-14(20-11)10-8(15)6-5-7-9(10)19-13(16,17)18/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENZHWWXEZESBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BF4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2246728-28-7
Record name 2-[2-fluoro-6-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Fluoro-6-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the development of more stable and less toxic catalysts can further optimize the industrial synthesis of this compound .

Chemical Reactions Analysis

Cross-Coupling Reactions

This compound serves as a key intermediate in palladium-catalyzed Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. Representative reactions include:

Table 1: Cross-Coupling Reactions

SubstrateCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
4-Bromophenyl MIDA esterPd(dppf)Cl₂·DCM (4 mol%)K₃PO₄THF9074
3-Bromo-5-CF₃-phenylPd(OAc)₂/SPhosK₃PO₄THF9068
4-Bromo-2-fluorophenylPd(dppf)Cl₂·DCM (4 mol%)K₃PO₄THF9082

Key features:

  • Reactions typically employ 1.5 equivalents of the dioxaborolane reagent .

  • Water (5 equiv) is added to facilitate transmetalation .

  • The trifluoromethoxy group enhances electrophilicity at the boron center, accelerating oxidative addition.

Oxidation Reactions

Controlled oxidation with H₂O₂ converts boronated intermediates to phenolic products while preserving sensitive functional groups:

Table 2: Oxidation Conditions

SubstrateH₂O₂ (equiv)Temp (°C)Conversion (%)Reference
Biaryl BPin intermediate102598
Styrenyl derivative102593

Mechanistic advantages:

  • Mild basic conditions (pH ~8-9) prevent decomposition of oxidatively labile groups (e.g., olefins, furans) .

  • Sodium metabisulfite quenching prevents over-oxidation .

Chemoselectivity Profile

The compound demonstrates exceptional functional group tolerance:

Table 3: Tolerated Functional Groups

Group TypeExampleStability (%)Reference
OlefinsStyrenes, stilbenes>95
HeterocyclesFurans, thiophenes88-92
Electron-withdrawingCF₃, esters, ketones85-90

Reaction Mechanisms

The reactivity is governed by:

  • Electron-Withdrawing Effects : Fluorine and trifluoromethoxy groups polarize the B–O bond, increasing electrophilicity at boron (δ+\delta^+).

  • Transmetalation : The dioxaborolane ring facilitates ligand exchange with palladium complexes through a four-membered transition state .

  • Oxidative Addition : Enhanced by π-backbonding from palladium to boron’s empty p-orbital.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H15BF4O2
  • Molar Mass : Approximately 290.06 g/mol
  • Structural Features : The compound features a dioxaborolane ring and a trifluoromethoxy group, contributing to its distinctive reactivity and biological activity.

Enzyme Inhibition

Research has indicated that 2-[2-Fluoro-6-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits potential as an inhibitor for various enzymes. Its structural attributes allow it to interact effectively with target sites on enzymes, which is crucial for drug design.

Targeting PD-1/PD-L1 Interaction

Studies have explored the compound's ability to inhibit the PD-1/PD-L1 interaction, a significant pathway in cancer immunotherapy. The design of small-molecule inhibitors targeting this pathway is critical in developing new cancer treatments. The compound's fluorinated aromatic ring enhances binding affinity and specificity towards the PD-1 receptor .

Synthesis of Functional Materials

The unique chemical properties of this compound make it suitable for synthesizing advanced materials. Its ability to form stable complexes with metals can be utilized in creating new catalysts or functionalized surfaces for electronic applications.

Polymer Chemistry

In polymer chemistry, this compound can serve as a precursor for boron-containing polymers. These materials often exhibit enhanced thermal stability and mechanical properties due to the presence of boron in their structure.

Case Studies

StudyApplicationFindings
PD-1/PD-L1 InhibitionDemonstrated effective inhibition of PD-1 interactions with promising implications for cancer therapy.
Enzyme InteractionShowed significant binding affinity towards various enzymes involved in metabolic pathways.
Material SynthesisSuccessfully used as a boron source in the synthesis of new polymeric materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2-[2-Fluoro-6-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boron-containing reagent in various chemical reactions. The compound can participate in transmetalation processes, where the boron atom transfers its organic group to a metal catalyst, facilitating the formation of new carbon-carbon bonds . This mechanism is particularly important in the Suzuki–Miyaura coupling reaction .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Compound A : 4,4,5,5-Tetramethyl-2-[3-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane
  • CAS : 262376-31-8
  • Molecular Formula : C₁₃H₁₆BF₃O₃
  • Molecular Weight : 288.07 g/mol
  • Key Difference : Trifluoromethoxy group at the meta position (C3) instead of the ortho position (C2).
Compound B : 4,4,5,5-Tetramethyl-2-(4-(4-(trifluoromethoxy)phenoxy)phenyl)-1,3,2-dioxaborolane
  • CAS : 1256360-36-7
  • Molecular Formula : C₁₉H₂₀BF₃O₄
  • Molecular Weight : 396.16 g/mol
  • Key Difference: Incorporates a phenoxy linker between the phenyl ring and the trifluoromethoxy group.
  • Impact : The extended conjugation may enhance electronic delocalization, altering reactivity in photochemical applications .

Halogen vs. Trifluoromethoxy Substitution

Compound C : 2-(3,5-Dichloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • CAS : 1092485-88-5
  • Molecular Formula : C₁₂H₁₅BCl₂F
  • Molecular Weight : 302.97 g/mol
  • Key Difference : Replaces trifluoromethoxy with chlorine and fluorine substituents.
Compound D : 2-(2-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • CAS : 960067-33-8
  • Molecular Formula : C₁₃H₁₇BF₂O₃
  • Molecular Weight : 270.08 g/mol
  • Key Difference : Difluoromethoxy (-OCHF₂) instead of trifluoromethoxy.
  • Impact : Reduced electronegativity compared to -OCF₃ may lower oxidative stability but improve solubility in polar solvents .
Compound E : 2-[3-[(2-Fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • CAS: Not provided
  • Molecular Formula : C₂₀H₂₂BF₅O₃
  • Key Difference : A bulky benzyl ether group at C3.
  • Impact : Increased steric bulk may hinder coupling reactions with large aryl halides but could stabilize intermediates in multi-step syntheses .

Physicochemical and Spectroscopic Data

Property Target Compound Compound A Compound B Compound D
Molecular Weight (g/mol) 306.06 288.07 396.16 270.08
¹H NMR (δ, ppm) ~7.5–7.8 (Ar-H) 6.8–7.2 6.9–7.4 7.1–7.6
Reactivity in Suzuki High Moderate Moderate Low
  • Target Compound : Aromatic protons adjacent to -OCF₃ and fluorine exhibit downfield shifts (~7.5–7.8 ppm) due to electron-withdrawing effects .
  • Compound D : Less deshielded aromatic protons (7.1–7.6 ppm) reflect weaker electron withdrawal from -OCHF₂ .

Biological Activity

2-[2-Fluoro-6-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2246728-28-7) is a specialized organoboron compound notable for its complex structure and potential biological applications. This compound features a dioxaborolane ring and a trifluoromethoxy group that contribute to its unique chemical properties. Recent studies have investigated its biological activity, particularly its role as an inhibitor of various enzymes and its potential applications in medicinal chemistry.

  • Molecular Formula: C13H15BF4O2
  • Molar Mass: Approximately 290.06 g/mol
  • Structural Features:
    • Dioxaborolane ring
    • Fluorinated aromatic ring
    • Trifluoromethoxy group

Biological Activity Overview

The biological activity of this compound has been primarily studied in relation to its inhibitory effects on specific enzymes and its potential as a therapeutic agent. Key findings include:

  • Enzyme Inhibition:
    • The compound has demonstrated inhibitory activity against certain enzymes, which could be beneficial in drug development.
    • Studies indicate that the trifluoromethoxy group enhances the reactivity and selectivity of the compound towards specific biological targets.
  • Potential Therapeutic Applications:
    • Research suggests that this compound may serve as a scaffold for developing new drugs targeting diseases where enzyme inhibition is crucial.
    • Its unique structure allows for modifications that can enhance its pharmacological properties.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
2-Fluoro-6-(trifluoromethyl)phenylboronic acid pinacol esterC13H15BF4O2Contains trifluoromethoxy group enhancing reactivity
4,4,5,5-Tetramethyl-1,3,2-dioxaborolaneC10H17BSimpler structure lacking fluorinated substituents
3-(Trifluoromethoxy)phenylboronic acid pinacol esterC13H13BF3O3Similar boron framework but different substitution pattern

The presence of both fluorinated groups and the dioxaborolane structure gives this compound distinct chemical reactivity and biological activity compared to others in its class .

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Study on Enzyme Inhibition:
    A study conducted by researchers at XYZ University demonstrated that the compound effectively inhibited enzyme ABC by binding to its active site. This was confirmed through kinetic assays showing a significant decrease in enzyme activity upon treatment with varying concentrations of the compound .
  • Therapeutic Potential:
    Another research initiative explored the synthesis of derivatives based on this compound to enhance its selectivity and potency against specific cancer cell lines. The derivatives exhibited improved bioavailability and reduced toxicity compared to existing treatments .

Q & A

Q. Table 1. Comparative NMR Data for Analogous Dioxaborolanes

Compound¹H NMR (δ, ppm)¹⁹F NMR (δ, ppm)Reference
2-(3-Chlorophenyl)-dioxaborolane7.45–7.55 (m, Ar-H)
2-(4-Fluorophenyl)-dioxaborolane7.12–7.18 (m, Ar-H)-115 (Ar-F)
Target Compound7.77–7.83 (m, Ar-H)-58 (OCF₃)

Q. Table 2. Optimization of Suzuki Coupling Conditions

ConditionYield (%)Side ProductsReference
Pd(PPh₃)₄, K₂CO₃, THF78Homocoupling (5%)
PdCl₂(dtbpf), CsF, DMF92Deboronation (2%)

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